Methyl 3-(4-Methylpiperazin-1-yl)butanoate
Description
Methyl 3-(4-Methylpiperazin-1-yl)butanoate is an ester derivative containing a 4-methylpiperazine moiety linked to a butanoate chain. This compound is structurally characterized by a piperazine ring substituted with a methyl group at the 4-position, coupled with a methyl ester at the terminal end of a four-carbon chain. Piperazine derivatives are widely utilized in medicinal chemistry due to their ability to modulate physicochemical properties such as solubility, basicity, and bioavailability.
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
methyl 3-(4-methylpiperazin-1-yl)butanoate |
InChI |
InChI=1S/C10H20N2O2/c1-9(8-10(13)14-3)12-6-4-11(2)5-7-12/h9H,4-8H2,1-3H3 |
InChI Key |
VOUMWRQYTPYQJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)N1CCN(CC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-Methylpiperazin-1-yl)butanoate typically involves the reaction of 4-methylpiperazine with butanoic acid or its derivatives. One common method involves the esterification of 4-methylpiperazine with methyl butanoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to reflux to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-Methylpiperazin-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 3-(4-Methylpiperazin-1-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-Methylpiperazin-1-yl)butanoate involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3-(4-Methylpiperazin-1-yl)butanoate with related compounds, focusing on structural motifs, physicochemical properties, and inferred functional roles.
Structural and Functional Group Analysis
- This compound: Features a flexible butanoate ester chain, which may enhance lipophilicity compared to aromatic derivatives.
- 3-(4-Methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6) : Contains a benzoic acid core, introducing strong hydrogen-bonding capacity and higher polarity. The carboxylic acid group may improve water solubility but reduce membrane permeability .
- [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol (CAS 622381-65-1): A benzyl alcohol derivative with a hydroxymethyl group, offering intermediate polarity between esters and carboxylic acids. The alcohol group could participate in hydrogen bonding, affecting crystallization and melting behavior .
Physicochemical Properties
The table below compares key properties of 4-methylpiperazinyl derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Group |
|---|---|---|---|---|
| This compound* | C₁₀H₁₉N₂O₂ | ~199.27 | Not reported | Ester |
| 3-(4-Methylpiperazin-1-yl)benzoic acid | C₁₂H₁₆N₂O₂ | 220.26 | 187–190 | Carboxylic acid |
| [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol | C₁₃H₂₀N₂O | 220.31 | 96–98 | Benzyl alcohol |
Key Observations :
- The benzoic acid derivative exhibits the highest melting point (187–190°C), attributed to strong intermolecular hydrogen bonding via the carboxylic acid group.
- The benzyl alcohol analog has a lower melting point (96–98°C), reflecting reduced crystallinity compared to the acid.
- This compound is expected to have even lower melting points and higher lipophilicity due to the absence of polar groups like -COOH or -OH .
Comparison with Ethyl Benzoate Derivatives
Ethyl benzoate analogs from (e.g., I-6230, I-6232) share an ester backbone but differ in aromatic substituents (e.g., pyridazine, methylisoxazole).
- I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) : The thioether linkage may enhance metabolic stability compared to oxygen-based esters but could reduce solubility .
In contrast, this compound lacks aromaticity but incorporates a flexible piperazine chain, which may confer conformational adaptability in binding interactions.
Research Implications and Limitations
- Structural Diversity: Piperazine-containing esters, acids, and alcohols serve distinct roles in drug design. Esters like this compound may act as prodrugs, while acids and alcohols could target polar binding sites.
- Data Gaps: Direct biological or synthetic data for this compound are absent in the provided evidence. Further studies are needed to validate its pharmacokinetic and pharmacodynamic properties.
- Commercial Availability : Derivatives like 3-(4-Methylpiperazin-1-yl)benzoic acid are commercially available (e.g., Kanto Reagents, 2022), suggesting scalability for research applications .
Biological Activity
Methyl 3-(4-Methylpiperazin-1-yl)butanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C12H20N2O2
- Molecular Weight : Approximately 212.29 g/mol
- Functional Groups : Ester and piperazine moiety
The presence of the piperazine ring, a six-membered heterocyclic compound containing two nitrogen atoms, contributes to its biological activity by allowing interactions with various neurotransmitter receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly neurotransmitter receptors. The piperazine structure facilitates binding to receptors involved in neurological processes, potentially influencing mood and cognitive functions.
Interaction with Neurotransmitter Receptors
Research indicates that piperazine derivatives can interact with:
- Serotonin Receptors : Influencing mood regulation.
- Dopamine Receptors : Affecting cognitive functions and motor control.
These interactions suggest potential applications in treating psychiatric disorders.
Anticancer Properties
Piperazine derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting tumor growth. The exact mechanisms often involve modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
- Study on Antimicrobial Activity :
- Research on Anticancer Effects :
Comparative Analysis of Piperazine Derivatives
| Compound Name | Biological Activity | Target Pathways |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Serotonin/Dopamine Receptors |
| Methyl 3-(4-Acetylpiperazin-1-yl)butanoate | Neurological disorders | Neurotransmitter signaling |
| Ethyl 3-(4-Methylpiperazin-1-yl)butanoate | Antimicrobial | Bacterial cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
